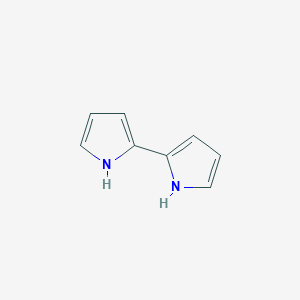

2,2'-Bipyrrole

Vue d'ensemble

Description

2,2'-Bipyrrole is a chemical compound consisting of two pyrrole units connected at their 2-positions. It serves as a fundamental building block in the synthesis of various macrocyclic and polymeric materials due to its unique electronic and structural properties. The compound has been extensively studied for its potential applications in materials science, particularly in the development of conducting polymers, luminescent materials, and macrocyclic compounds with specific geometric and electronic features .

Synthesis Analysis

The synthesis of 2,2'-bipyrrole and its derivatives has been achieved through various methods. One approach involves the reaction of donor-acceptor cyclopropanes with 2-cyanoheteroles, which allows for the preparation of a wide variety of unsymmetrical bipyrroles . Another method utilizes 4-hydroxyproline to synthesize 4-alkoxy- and 4-amino-2,2'-bipyrroles, which are useful intermediates for further chemical transformations . An improved synthetic approach based on Pd(0)-catalyzed homocoupling of 2-iodopyrroles has been developed, which operates under mild conditions and tolerates various functional groups . Additionally, the synthesis of extended 2,2'-bipyrroles with various substituents has been reported, providing monomers for the preparation of conducting polymers .

Molecular Structure Analysis

The molecular structure of 2,2'-bipyrrole is characterized by a trans coplanar geometry of the pyrrole rings, which is conducive to extended π-conjugation. This geometry is influenced by the substituents at the 5,5'-positions, as observed in X-ray single-crystal analyses . The coplanar arrangement and extended conjugation are key factors that affect the electronic properties of the compound and its derivatives.

Chemical Reactions Analysis

2,2'-Bipyrrole participates in various chemical reactions that lead to the formation of complex macrocyclic structures. For instance, its reaction with dipyrromethanedicarbinol can result in the formation of meso-substituted34octaphyrin and corrole, with the distribution of these macrocycles being influenced by reaction conditions . The bipyrrole unit has also been incorporated into porphyrinoids, which exhibit interesting electronic properties due to strong cyclo-π-conjugation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-bipyrrole derivatives are largely determined by their extended π-conjugation and substituent effects. These compounds exhibit moderate fluorescence, high chemical and thermal stability, and good solubility in organic solvents . Some derivatives, such as those with ethoxycarbonyl and alkyl or aryl groups, show high luminescence with quantum yields close to unity in the solid state . The electronic properties, such as absorption and emission spectra, can be fine-tuned by varying the nature and position of the substituents on the bipyrrole framework.

Applications De Recherche Scientifique

Conjugated Polymers and Electronics

- Conducting Polymers : 2,2'-bipyrroles substituted with various groups have been used to prepare conducting polymers. These monomers, synthesized through bromination and Suzuki or Stille couplings, exhibit low oxidation potential and are suitable for oxidative/electropolymerization. Their electrical conductivity and electrochromic properties make them applicable in electronics (Texidó et al., 2019).

Fluorescent Materials

- High Fluorescence Quantum Yields : 2,2'-bipyrroles synthesized via Pd(0) catalyzed homocoupling reactions exhibit strong luminescence and high fluorescence quantum yields, making them promising for use in fluorescent materials (Jiao et al., 2011).

Porphyrinoids Chemistry

- Porphyrinoids with Specific Properties : 2,2'-bipyrrole subunits in porphyrinoids impart specific geometric and electronic properties. These compounds, synthesized through various methods, have interesting electronic properties due to strong cyclo-π-conjugation (Setsune, 2017).

- Macrocycles : Functionalized 2,2'-bipyrroles are central in the preparation of pyrrolic macrocycles and natural products like prodigiosines. They serve as key building blocks in synthesizing larger porphyrinoids (Anguera et al., 2018).

Materials Chemistry

- Electrochemical Properties : 2,2'-bipyrroles with various substitutions have been studied for their electrochemical and photophysical properties, indicating potential applications in materials chemistry, particularly in the development of stable, luminescent materials (Che et al., 2001).

Sensor Development

- Metal Ion Sensing : Modified 2,2'-bipyrrole structures, such as bipyricorrole, have been used to stabilize Zn(II) ions with enhanced emission properties, demonstrating potential applications in selective metal ion sensing (Adinarayana et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

2-(1H-pyrrol-2-yl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUNQYODBKLBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293595 | |

| Record name | 2,2'-Bipyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bipyrrole | |

CAS RN |

10087-64-6 | |

| Record name | 2,2'-Bipyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bipyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

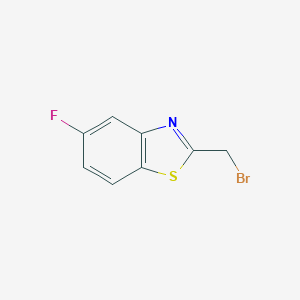

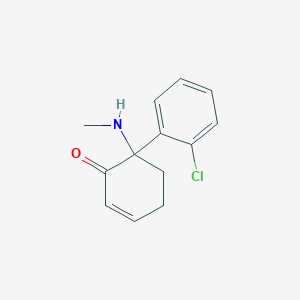

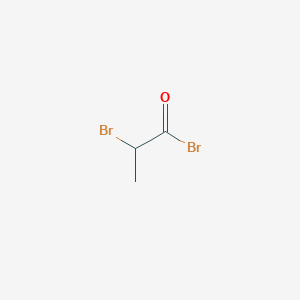

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

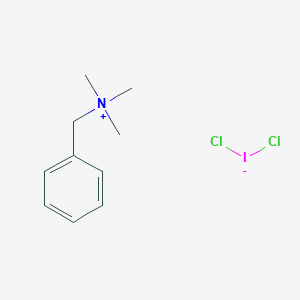

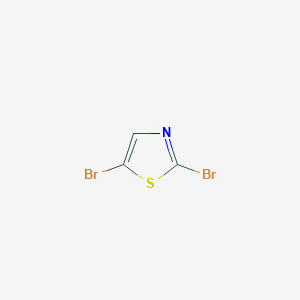

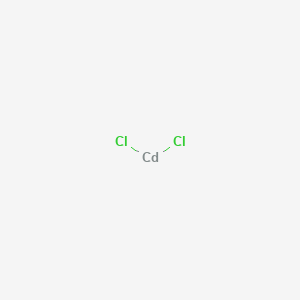

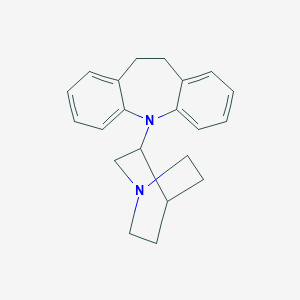

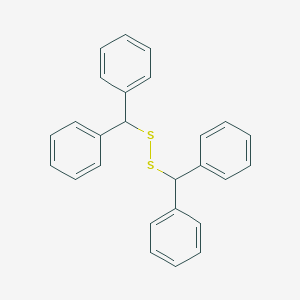

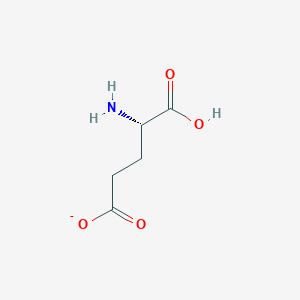

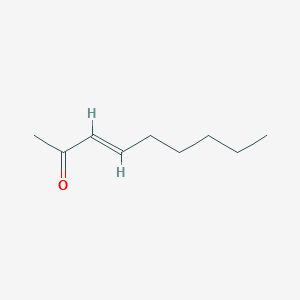

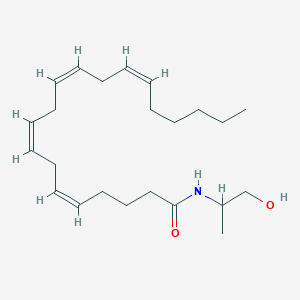

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B130449.png)

![[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate](/img/structure/B130452.png)